Tris(trimethylsiloxy)ethylene

Lithium-Ion Batteries Electrolyte Additives Silicon Anode

Tris(trimethylsiloxy)ethylene, also known as 1,1,2-tris(trimethylsilyloxy)ethylene, is a silyl enol ether derivative of glycolic acid with the molecular formula C11H28O3Si3 and a molecular weight of 292.66 g/mol. It is a colorless, moisture-sensitive liquid with a boiling point of 54–56 °C at 0.1 mmHg and a density of 0.886 g/mL at 25 °C.

Molecular Formula C11H28O3Si3
Molecular Weight 292.59 g/mol
CAS No. 69097-20-7
Cat. No. B1296553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsiloxy)ethylene
CAS69097-20-7
Molecular FormulaC11H28O3Si3
Molecular Weight292.59 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3
InChIKeyFCZGHPGTZRTDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(trimethylsiloxy)ethylene (CAS 69097-20-7) for Synthesis and Electrolyte Formulation


Tris(trimethylsiloxy)ethylene, also known as 1,1,2-tris(trimethylsilyloxy)ethylene, is a silyl enol ether derivative of glycolic acid with the molecular formula C11H28O3Si3 and a molecular weight of 292.66 g/mol [1]. It is a colorless, moisture-sensitive liquid with a boiling point of 54–56 °C at 0.1 mmHg and a density of 0.886 g/mL at 25 °C [1]. This compound is established as a reagent for converting carboxylic acid chlorides to α-hydroxy ketones and aldehydes/ketones to 2,3-dihydroxyalkanoic acids [1]. It also serves as a monomeric precursor for TRIS-based polymers [2] and as an additive in lithium-ion battery electrolytes [3].

Tris(trimethylsiloxy)ethylene in Specialty Applications: Why Generic Substitution Is Not Advised


Tris(trimethylsiloxy)ethylene is not a commodity solvent or general-purpose silane. Its unique enol ether structure, featuring three trimethylsiloxy groups on an ethylene backbone, confers specific reactivity and performance characteristics that are not interchangeable with common alternatives. In organic synthesis, substituting with a simpler silyl enol ether or silyl ketene acetal would alter the chemoselectivity and product profile in α-hydroxy ketone synthesis [1]. In lithium-ion battery electrolytes, its silicon-based additive class has been shown to provide superior performance in full cells compared to sulfur-containing alternatives [2], highlighting that simple substitution within the additive class is not viable. The following quantitative evidence demonstrates the specific, measurable advantages of this compound in its key application areas.

Quantitative Evidence: Why Tris(trimethylsiloxy)ethylene Outperforms Alternatives


Superior Full-Cell Performance for Si-Containing Additives in High-Energy Lithium-Ion Batteries

In a comparative study of electrolyte additives for SiOx-based anodes and NCM 811 cathodes, silicon-containing additives, including Tris(trimethylsilyl) phosphate (TTSP), demonstrated significantly better overall performance than sulfur-containing additives. This class-level inference positions Tris(trimethylsiloxy)ethylene, as a silicon-containing additive, to potentially offer similar advantages [1].

Lithium-Ion Batteries Electrolyte Additives Silicon Anode

Significant Enhancement of CO2 Permeability in TRIS-Modified Polymer Membranes

The incorporation of a TRIS-based co-monomer, 3-[Tris-(trimethylsiloxy)silyl] propyl acrylate (TRIS-A), into cross-linked poly(ethylene oxide) membranes resulted in a substantial increase in gas permeability. A direct correlation between TRIS-A content and CO2 permeability was observed [1].

Polymer Membranes Gas Separation TRIS Monomer

Efficient Synthesis of α-Hydroxy Ketones from Carboxylic Acid Chlorides

Tris(trimethylsiloxy)ethylene is a well-established reagent for the conversion of carboxylic acid chlorides to α-hydroxy ketones. While a direct quantitative comparison to alternative methods is not provided in the core reference, the reaction is noted for its efficiency and product yield [1].

Organic Synthesis α-Hydroxy Ketones Silyl Enol Ether

High-Impact Applications of Tris(trimethylsiloxy)ethylene in Research and Industry


Advanced Electrolyte Formulation for High-Energy Lithium-Ion Batteries

This compound is a candidate for formulating next-generation electrolytes for high-energy lithium-ion batteries, particularly those employing silicon-based anodes and nickel-rich cathodes (e.g., NCM 811). Its use is supported by class-level evidence showing silicon-containing additives provide superior performance in full cells compared to sulfur-containing alternatives, including lower impedance growth, better beginning-of-life performance, and improved high-temperature storage stability [1].

High-Permeability Gas Separation Membranes

As a precursor to TRIS-based monomers like TRIS-A, Tris(trimethylsiloxy)ethylene is instrumental in synthesizing polymers for gas separation. The resulting TRIS-modified membranes exhibit significantly enhanced CO2 permeability—a 7.3-fold increase over unmodified PEGDA membranes at 80 wt% TRIS-A loading [1]—making them valuable for applications in carbon capture, natural gas processing, and biogas upgrading.

Stereospecific and Efficient α-Hydroxy Ketone Synthesis

In medicinal and process chemistry, this compound is a reliable reagent for converting carboxylic acid chlorides directly to α-hydroxy ketones [1]. This transformation is a key step in synthesizing complex molecules like the insecticide ajuqarin-IV and 2-hydroxy-1-phenylethanone [2], offering a direct and efficient route that is valuable for both small-scale discovery and larger-scale development.

Development of Silicone Hydrogels and Specialty Polymers

Tris(trimethylsiloxy)ethylene serves as a building block for creating TRIS-containing vinylic monomers, as described in patent literature [1]. These monomers are used to produce silicone hydrogels for contact lenses and other specialty polymeric materials, where the siloxy groups impart desirable properties like high oxygen permeability and mechanical flexibility.

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